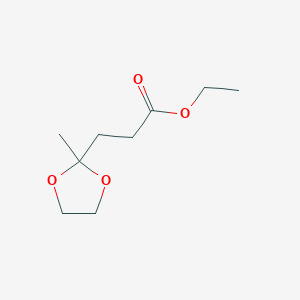

1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-11-8(10)4-5-9(2)12-6-7-13-9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUNGZQWVYCJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1(OCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061332 | |

| Record name | 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-43-5 | |

| Record name | Ethyl 2-methyl-1,3-dioxolane-2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-1,3-dioxolane-2-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 941-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methyl-1,3-dioxolane-2-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYL-1,3-DIOXOLANE-2-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KMF3P05N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester (CAS Number: 941-43-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and various applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 188.22 g/mol. Its structural characteristics include a dioxolane ring that contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 1,3-Dioxolane-2-propanoic acid have demonstrated antimicrobial activity . For instance, studies have shown that derivatives of dioxolane exhibit significant inhibition against various bacterial strains. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic processes.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest potential anticancer properties . In vitro assays have indicated that certain dioxolane derivatives can induce apoptosis in cancer cells. A study highlighted the cytotoxic effects of similar compounds on human cancer cell lines, suggesting a pathway for further development as anticancer agents.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 25 | Apoptosis |

| Study B | HeLa | 30 | Cell cycle arrest |

Insecticidal Activity

1,3-Dioxolane-2-propanoic acid has been investigated for its insecticidal properties . In formulations used for pest control, the compound has shown effectiveness against common agricultural pests. The mode of action is likely linked to its ability to disrupt the nervous system of insects.

Case Study 1: Volatile Organic Compounds in Pesticide Formulations

A study conducted by the USDA examined the role of various volatile organic compounds (VOCs) in pesticide formulations, including 1,3-Dioxolane-2-propanoic acid. The findings revealed that this compound contributes to the overall efficacy of pesticide products while maintaining a relatively low environmental impact due to its volatility and rapid degradation in the field .

Case Study 2: Synthesis and Biological Evaluation

In a recent synthesis study, researchers developed a series of dioxolane derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the dioxolane ring could enhance antimicrobial and cytotoxic activities. This underscores the importance of structural optimization in developing effective bioactive compounds.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of 1,3-Dioxolane-2-propanoic acid. Results indicate low acute toxicity levels in mammalian models, making it a candidate for further development in agricultural and pharmaceutical applications .

Environmental Impact Studies

Environmental assessments suggest that while 1,3-Dioxolane-2-propanoic acid exhibits some volatility, it also degrades quickly in soil and water environments. This characteristic minimizes long-term ecological risks associated with its use in agricultural formulations .

Wissenschaftliche Forschungsanwendungen

Lipid Research

This compound has been utilized in lipid research, particularly in the study of plasmalogen-type cyclic acetals. The methodology involved acid-catalyzed cyclization of 1-O-cis-alk-1-enyl-sn-glycerol, yielding four structurally and geometrically isomeric long-chain cyclic acetals of glycerol. The structural elucidation of each isomer was achieved through various chemical and spectroscopic methods, highlighting the compound's role in understanding lipid structures and functions.

Chemical Synthesis

In the realm of chemical synthesis, 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester has been employed where ultrasound irradiation significantly enhances chemical transformation yields. This application underscores the compound's utility in developing efficient synthetic pathways and optimizing reaction conditions.

Organic Chemistry

The compound serves as a precursor in the preparation of 1,3-dioxanes and 1,3-dioxolanes from carbonyl compounds using 1,3-propanediol or 1,2-ethanediol. The process typically requires a Brönsted or Lewis acid catalyst, which facilitates the formation of stable cyclic acetals resistant to nucleophilic attack.

Green Chemistry

In green chemistry initiatives, this compound is proposed as a polar aprotic solvent. Its preparation involves lactic acid and formaldehyde, and evaluations using Kamlet–Taft and Hansen solvent parameters suggest that it shares properties with γ-valerolactone (GVL), indicating its potential as an environmentally friendly solvent alternative.

Palladium-Catalyzed Reactions

The compound has also been utilized in palladium(0)-catalyzed three-component reactions involving internal Heck arylation and iminium ion formation followed by tandem cyclization. This reaction pathway leads to the formation of tertiary 3-aminoindan acetals, showcasing its versatility in complex organic synthesis.

Analytical Applications

Vergleich Mit ähnlichen Verbindungen

Substituted Dioxolane Derivatives

- 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester (CAS N/A, C₁₀H₁₈O₅, MW 218.249 g/mol): Differs by a hydroxymethyl group at the 4-position of the dioxolane ring.

- Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate (CAS 15571-51-4, C₈H₁₄O₄, MW 174.20 g/mol): Replaces the methyl group with a propyl chain, reducing steric hindrance and enhancing lipophilicity .

- 1,3-Dioxolane-2-propanoic acid, 4-(methoxymethyl)-2-methyl-, ethyl ester (CAS 6413-10-1, C₁₁H₂₀O₅, MW 232.27 g/mol): The methoxymethyl group introduces ether functionality, impacting volatility and stability .

Non-Dioxolane Esters

- Butanoic acid, 2-methyl-, ethyl ester (CAS 7452-79-1, C₇H₁₄O₂, MW 130.18 g/mol): A simpler ester lacking the dioxolane ring, known for strong apple and strawberry notes. Higher volatility (lower MW) makes it less persistent in formulations compared to the target compound .

- Hexanoic acid, ethyl ester (CAS 123-66-0, C₈H₁₆O₂, MW 144.21 g/mol): A linear ester with pineapple-like aroma; lacks the cyclic acetal structure, resulting in different metabolic pathways and regulatory considerations .

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : The ester can be synthesized via acid-catalyzed esterification of 1,3-dioxolane-2-propanoic acid with ethanol, using sulfuric acid or p-toluenesulfonic acid as a catalyst. Reaction optimization includes controlling molar ratios (e.g., excess ethanol to drive equilibrium), refluxing at 80–100°C, and removing water via Dean-Stark traps to improve yield . Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitoring by thin-layer chromatography (TLC) or gas chromatography (GC) ensures reaction completion .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare H and C NMR peaks with reference spectra for related dioxolane esters (e.g., 1,3-dioxolane-2-propanoic acid methyl ester in ). Key signals include δ 1.2–1.4 ppm (ethyl CH), δ 4.1–4.3 ppm (ester OCH), and dioxolane ring protons at δ 3.7–4.0 ppm .

- GC-MS : Retention indices and molecular ion peaks (e.g., m/z 174 for CHO) should align with standards. Contaminants like unreacted acid or alcohol can be identified via fragmentation patterns .

Q. What analytical techniques differentiate this ester from structurally similar analogs (e.g., methyl vs. ethyl esters)?

- Methodological Answer :

- Boiling Point/RAMAN Spectroscopy : Ethyl esters typically have higher boiling points than methyl analogs. RAMAN can distinguish C-O-C stretching modes unique to ethyl groups (~850 cm) .

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase separates esters based on hydrophobicity. Retention times correlate with alkyl chain length (e.g., ethyl esters elute later than methyl esters) .

Advanced Research Questions

Q. How do copolymerization kinetics of this compound with acrylates vary under different initiator systems?

- Methodological Answer : Radical copolymerization with methyl methacrylate (MMA) or ethyl acrylate can be studied using differential scanning calorimetry (DSC) to monitor exothermic peaks. Reactivity ratios (e.g., via the Mayo-Lewis method) determine monomer incorporation rates. For example, azobisisobutyronitrile (AIBN) at 60°C may favor higher incorporation of the dioxolane ester due to its electron-rich dioxolane ring enhancing radical stability .

Q. What computational models predict the environmental persistence and toxicity of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation half-lives and ecotoxicity. Parameters like logP (octanol-water partition coefficient) and molecular polarizability are calculated using software (e.g., EPI Suite). ’s analog approach for dimethyl malonate (CAS 108-59-8) suggests moderate aquatic toxicity (EC >10 mg/L) due to ester hydrolysis products .

Q. How do structural modifications (e.g., methyl vs. hydroxymethyl groups) impact flavor-receptor binding affinity?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) model interactions with human olfactory receptors (e.g., OR1A1). The dioxolane ring’s rigidity and methyl group position ( ’s "1,3-dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester" with "caramel" notes) influence hydrophobic binding pockets. In vitro assays (e.g., calcium imaging in HEK293 cells expressing ORs) validate predicted affinities .

Q. What metabolic pathways dominate in microbial degradation of this compound?

- Methodological Answer : Anaerobic biodegradation studies in murine gut microbiota () suggest hydrolysis of the ester bond to yield 1,3-dioxolane-2-propanoic acid and ethanol. LC-MS/MS tracks metabolites like 2-methylpropanoic acid (m/z 88.0524) and dioxolane ring-opening products. Enzymatic assays with esterases (e.g., pig liver esterase) confirm hydrolysis rates .

Data Contradiction Analysis

Q. Why do reported retention indices for this ester vary across GC studies?

- Resolution : Discrepancies arise from column type (polar vs. nonpolar) and temperature programming. For example, reports a retention index of 1050.0 on a DB-5 column, while polar columns (e.g., DB-WAX) yield higher indices (~1200) due to stronger interactions with the dioxolane oxygen atoms . Standardization using n-alkane calibrants is critical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.